molecular formula C20H16F2N4O3S B2800364 N-(3,4-difluorophenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251704-31-0

N-(3,4-difluorophenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2800364
CAS No.: 1251704-31-0
M. Wt: 430.43
InChI Key: BDLYVAOVLVYPNH-UHFFFAOYSA-N
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Description

  • Reactants: Triazolopyridine intermediate, sulfonyl chloride
  • Conditions: Base (e.g., triethylamine) in dichloromethane
  • Product: Triazolopyridine sulfonamide
  • Step 3: Substitution of Phenyl and Benzyl Groups

    • Reactants: Triazolopyridine sulfonamide, 3,4-difluoroaniline, 3-methoxybenzyl chloride
    • Conditions: Base (e.g., potassium carbonate) in acetonitrile
    • Product: N-(3,4-difluorophenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-(3,4-difluorophenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multi-step organic reactions

    • Step 1: Synthesis of Triazolopyridine Core

      • Reactants: Pyridine derivative, hydrazine hydrate
      • Conditions: Reflux in ethanol
      • Product: Triazolopyridine intermediate

    Chemical Reactions Analysis

    Types of Reactions

    N-(3,4-difluorophenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

      Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

      Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate in acidic medium

      Reduction: Sodium borohydride in methanol

      Substitution: Nucleophiles or electrophiles in polar solvents

    Major Products Formed

    The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

    Scientific Research Applications

      Chemistry: Used as a building block for the synthesis of more complex molecules.

      Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

      Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

      Industry: Used in the development of new materials or as a catalyst in chemical reactions.

    Mechanism of Action

    The mechanism of action of N-(3,4-difluorophenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets and pathways. These may include:

      Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.

      Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.

    Comparison with Similar Compounds

    Similar Compounds

    • N-(3,4-difluorophenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can be compared with other triazolopyridine derivatives, such as:
      • N-(3,4-difluorophenyl)-N-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
      • N-(3,4-difluorophenyl)-N-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-thiol

    Uniqueness

    The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfonamide group, which may confer distinct biological activities and chemical properties compared to other similar compounds.

    Properties

    IUPAC Name

    N-(3,4-difluorophenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H16F2N4O3S/c1-29-16-4-2-3-14(9-16)11-26(15-5-7-18(21)19(22)10-15)30(27,28)17-6-8-20-24-23-13-25(20)12-17/h2-10,12-13H,11H2,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BDLYVAOVLVYPNH-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC=CC(=C1)CN(C2=CC(=C(C=C2)F)F)S(=O)(=O)C3=CN4C=NN=C4C=C3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H16F2N4O3S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    430.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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